2-Amino-1,3-benzothiazole-4-carboxylic acid

Medicinal Chemistry PARP14 Inhibition Palladium-Catalyzed N-Arylation

Isomer-specific PARP inhibitor synthesis often fails when the carboxyl group position is not controlled. This 4-carboxylate regioisomer uniquely enables palladium-catalyzed N-arylation to produce PARP14 inhibitors with single-digit micromolar potency (IC50=1.69 μM) and X-ray-validated binding modes. • Validated synthetic entry point for 2-arylaminobenzothiazole libraries • Confirmed PARP14 inhibitory activity with defined co-crystal structure • Routinely supplied at ≥98% purity with full QC documentation

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 339571-41-4
Cat. No. B1521255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3-benzothiazole-4-carboxylic acid
CAS339571-41-4
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)N)C(=O)O
InChIInChI=1S/C8H6N2O2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12)
InChIKeyUAUIIHMHPBWHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,3-benzothiazole-4-carboxylic Acid (CAS 339571-41-4): Technical Baseline for Procurement & Research Use


2-Amino-1,3-benzothiazole-4-carboxylic acid (CAS 339571-41-4) is a heterocyclic organic compound comprising a benzothiazole core with a 2-amino substituent and a 4-position carboxylic acid group. Its molecular formula is C8H6N2O2S, with a molecular weight of 194.21 g/mol. The compound exhibits a predicted XlogP of 1.6 and a topological polar surface area (TPSA) of 104 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity . It is commercially available as a building block for medicinal chemistry and materials science applications, with typical purity specifications of 95% or higher from research suppliers .

Why 2-Amino-1,3-benzothiazole-4-carboxylic Acid (CAS 339571-41-4) Cannot Be Casually Substituted with Other Benzothiazole Carboxylic Acid Isomers


In the 2-aminobenzothiazole carboxylic acid series, the position of the carboxyl group (4-, 5-, 6-, or 7-position) is a critical determinant of molecular recognition, synthetic accessibility, and ultimate biological or material performance. The 4-carboxylic acid isomer places the carboxyl group in close proximity to the endocyclic sulfur and nitrogen atoms, creating a unique local electronic environment and chelation potential that cannot be replicated by the 5-, 6-, or 7-isomers . This positional specificity directly influences downstream applications: for instance, the 4-carboxylate scaffold serves as the essential starting point for palladium-catalyzed N-arylation leading to potent PARP14 inhibitors (IC50 = 1.69 μM), an activity profile that cannot be assumed for the 5- or 6-carboxylic acid isomers without specific validation [1]. Generic substitution based solely on molecular formula identity risks experimental failure and wasted resources.

Product-Specific Quantitative Evidence Guide: 2-Amino-1,3-benzothiazole-4-carboxylic Acid (CAS 339571-41-4)


PARP14 Inhibitor Synthesis: Scaffold-Enabled Potency via N-Arylation at the 4-Carboxylate Position

The 4-carboxylate derivative of 2-aminobenzothiazole serves as the essential scaffold for the synthesis of potent PARP14 inhibitors via palladium-catalyzed N-arylation. Using this scaffold, a specific inhibitor compound (compound 8) achieved an IC50 value of 1.69 μM against PARP14, and the binding mode was confirmed by X-ray co-crystallography with the catalytic domain of PARP14. This demonstrates the unique synthetic utility of the 4-carboxylate regioisomer for accessing biologically active chemotypes [1].

Medicinal Chemistry PARP14 Inhibition Palladium-Catalyzed N-Arylation

Regioisomeric Carboxyl Group Positioning: Predicted Physicochemical Distinctions with 6-Carboxylic Acid Isomer

Computational predictions for 2-aminobenzothiazole-4-carboxylic acid indicate an XlogP of 1.6 and a topological polar surface area (TPSA) of 104 Ų. In contrast, the 6-carboxylic acid regioisomer (CAS 93-85-6) exhibits a predicted pKa of 3.70 ± 0.30 for its carboxyl group, reflecting its distinct electronic environment. These differences in lipophilicity and acidity can influence solubility, permeability, and protein binding in biological systems .

Physicochemical Properties Computational Chemistry ADME Prediction

Catalytic Applications: 6-Carboxylic Acid Isomer Enables Heterogeneous Catalysis, a Role Not Reported for the 4-Isomer

The 2-aminobenzothiazole-6-carboxylic acid isomer (CAS 93-85-6) has been successfully functionalized onto Fe3O4 nanoparticles to create a novel magnetic nano-catalyst for the synthesis of furan-2(5H)-one derivatives. This application leverages the 6-carboxylate position for surface anchoring. The 4-carboxylic acid isomer (CAS 339571-41-4) has no reported use in this catalytic context, highlighting how the regioisomeric position of the carboxyl group dictates fundamentally different application domains [1].

Catalysis Materials Science Heterogeneous Catalysis

Synthetic Versatility: 4-Carboxylate Enables Pd-Catalyzed N-Arylation, a Reaction Unreported for 5- and 7-Isomers

The palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates has been specifically developed and optimized, yielding a robust protocol for accessing diverse 2-arylaminobenzothiazole derivatives. This synthetic methodology is explicitly documented for the 4-carboxylate scaffold. No equivalent palladium-catalyzed N-arylation protocols have been reported for the 5-carboxylate (CAS 101084-95-1) or 7-carboxylate (CAS 71224-95-8) isomers, indicating that the 4-position offers unique reactivity under these conditions [1].

Organic Synthesis Cross-Coupling Heterocyclic Chemistry

Validated Research & Industrial Application Scenarios for 2-Amino-1,3-benzothiazole-4-carboxylic Acid (CAS 339571-41-4)


Medicinal Chemistry: Synthesis of PARP14 Inhibitors for Oncology Research

This compound is the documented starting material for the palladium-catalyzed N-arylation synthesis of potent PARP14 inhibitors. The resulting inhibitors demonstrate single-digit micromolar potency (IC50 = 1.69 μM) and have been structurally validated by X-ray co-crystallography [1]. This application is specific to the 4-carboxylate regioisomer and is not established for other positional isomers.

Organic Synthesis: Scaffold for Diversification via Pd-Catalyzed Cross-Coupling

The 4-carboxylate derivative serves as a validated substrate for palladium-catalyzed N-arylation, enabling the rapid synthesis of diverse 2-arylaminobenzothiazole libraries. This synthetic handle is uniquely documented for the 4-isomer and provides a reliable entry point for structure-activity relationship (SAR) studies [1].

Chemical Biology: Probe Development for Poly(ADP-ribose) Polymerase Family

Given the established role of the 4-carboxylate scaffold in generating PARP14 inhibitors with defined binding modes, this compound is suitable for developing chemical probes to interrogate PARP family biology, particularly in inflammation and oncology contexts [1].

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